

1-Boc-1-Methylhydrazine: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Boc-1-methylhydrazine**

Cat. No.: **B125352**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-1-methylhydrazine, also known as tert-butyl 2-methylcarbazate, has emerged as a critical and versatile building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, combining a Boc-protected nitrogen and a reactive methylhydrazine moiety, offer a gateway to a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **1-Boc-1-methylhydrazine**, with a special focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and its utilization in the construction of heterocyclic systems are presented, alongside a summary of its physical, chemical, and spectroscopic data. Furthermore, this guide explores the biological significance of molecules derived from this building block, including the ghrelin receptor agonist anamorelin, and delves into the signaling pathways they modulate.

Introduction

The strategic incorporation of hydrazine and its derivatives is a cornerstone of modern medicinal chemistry, enabling the synthesis of a wide range of pharmacologically active compounds.^[1] **1-Boc-1-methylhydrazine** (tert-butyl 2-methylcarbazate) is a prime example of a well-designed building block that balances stability and reactivity. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various reaction conditions, yet can be readily removed when desired, unmasking a nucleophilic nitrogen for further elaboration. The

adjacent methyl-substituted nitrogen and the terminal primary amine of the hydrazine core provide multiple points for synthetic diversification. This guide aims to be a comprehensive resource for researchers leveraging the synthetic potential of **1-Boc-1-methylhydrazine** in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of **1-Boc-1-methylhydrazine** is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Physical and Chemical Properties of **1-Boc-1-methylhydrazine**

Property	Value	Reference(s)
CAS Number	21075-83-2	[2] [3]
Molecular Formula	C ₆ H ₁₄ N ₂ O ₂	[2] [3]
Molecular Weight	146.19 g/mol	[2] [3]
Appearance	Colorless to almost colorless clear liquid	[6]
Density	0.985 g/mL at 25 °C	[3]
Boiling Point	186 °C	[6]
Flash Point	71 °C (160 °F)	[3]
Refractive Index (n _{20/D})	1.436	[3]
pKa	3.28 ± 0.10 (Predicted)	[6]
Storage	Keep in dark place, sealed in dry, room temperature	[6]

Table 2: Spectroscopic Data of **1-Boc-1-methylhydrazine**

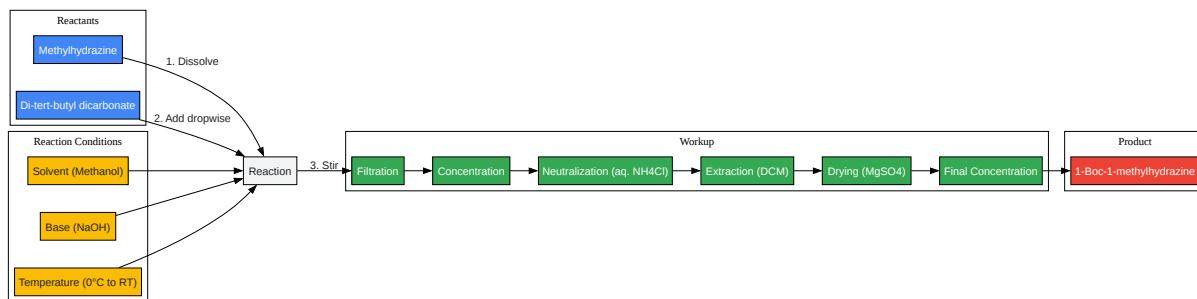
Spectroscopy	Data	Reference(s)
¹ H NMR (CDCl ₃)	δ 4.06 (br, 2H), 3.05 (s, 3H), 1.47 (s, 9H)	[4]
IR (pure)	vmax 1694, 1365, 1154 cm ⁻¹	[4]
SMILES	CN(N)C(=O)OC(C)(C)C	[3]
InChIKey	IHMQNZFRFVYNDSD- UHFFFAOYSA-N	[3]

Synthesis of 1-Boc-1-methylhydrazine

The reliable and scalable synthesis of **1-Boc-1-methylhydrazine** is crucial for its widespread application. A common and effective method involves the reaction of methylhydrazine with di-tert-butyl dicarbonate.

Experimental Protocol: Synthesis of 1-Boc-1-methylhydrazine[4]

Materials:


- Methylhydrazine
- Sodium hydroxide
- Methanol
- Di-tert-butyl dicarbonate
- Aqueous ammonium chloride
- Dichloromethane
- Anhydrous magnesium sulfate
- Diatomaceous earth

Procedure:

- Dissolve methylhydrazine (564 mmol) and sodium hydroxide (575 mmol) in methanol (500 mL).
- Prepare a solution of di-tert-butyl dicarbonate (564 mmol) in methanol (500 mL).
- Slowly add the di-tert-butyl dicarbonate solution dropwise to the methylhydrazine solution over a period of 2 hours at 0 °C with stirring.
- Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
- Remove any insoluble material by filtration through diatomaceous earth.
- Concentrate the filtrate under reduced pressure to obtain an oily residue.
- Neutralize the residue with aqueous ammonium chloride.
- Extract the aqueous phase with dichloromethane.
- Dry the combined organic phases with anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure to yield **1-Boc-1-methylhydrazine**.

Expected Yield: Approximately 97%.^[4]

Characterization: The product can be characterized by ^1H NMR and IR spectroscopy, with expected data as listed in Table 2.^[4]

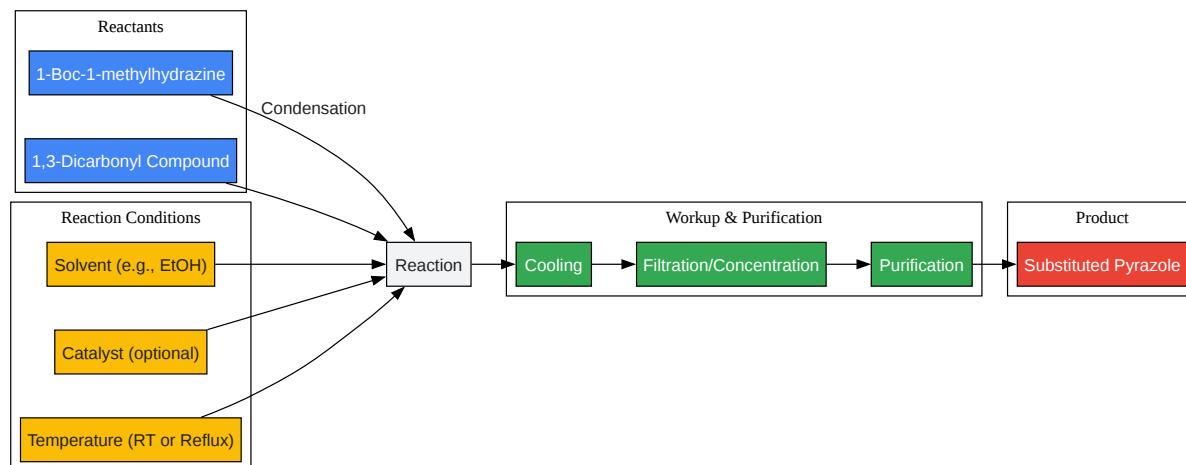
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Boc-1-methylhydrazine**.

Applications in Chemical Synthesis

1-Boc-1-methylhydrazine is a valuable precursor for the synthesis of various heterocyclic compounds and complex molecules with therapeutic potential.

Synthesis of Pyrazole Derivatives


Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. **1-Boc-1-methylhydrazine** can be used in the synthesis of substituted pyrazoles through condensation with 1,3-dicarbonyl compounds or their equivalents.^[7]

Materials:

- **1-Boc-1-methylhydrazine**
- A 1,3-dicarbonyl compound (e.g., acetylacetone) or a suitable precursor (e.g., a β -ketoester and an aldehyde)
- Ethanol or Methanol
- Acid or base catalyst (if required)

Procedure:

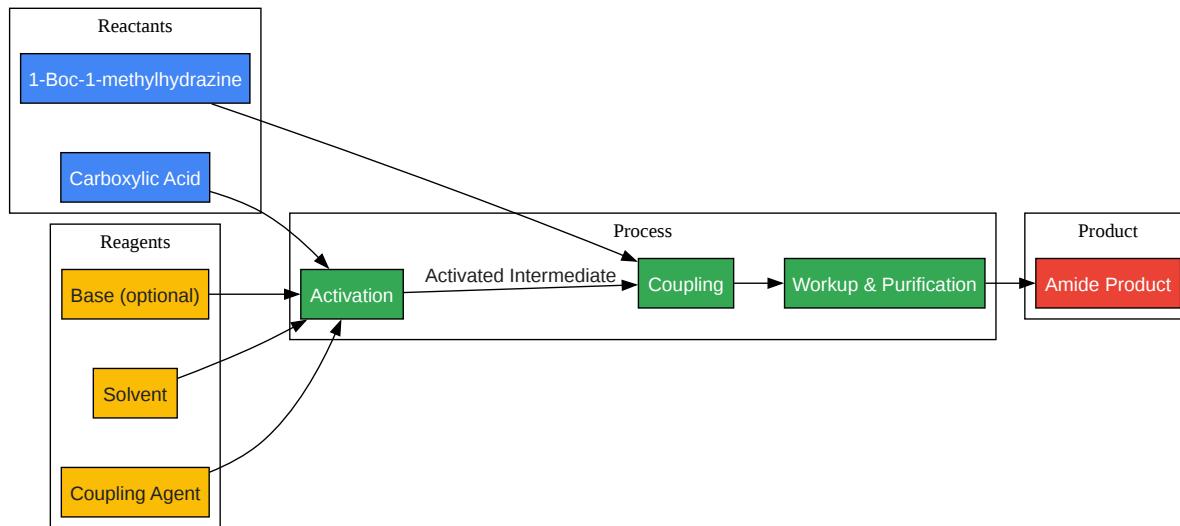
- Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol or methanol.
- Add **1-Boc-1-methylhydrazine** (1-1.2 equivalents) to the solution.
- If necessary, add a catalytic amount of acid (e.g., acetic acid) or base.
- Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for pyrazole synthesis.

Amide Bond Formation

The primary amine of **1-Boc-1-methylhydrazine** can readily participate in amide bond formation with activated carboxylic acids, a fundamental transformation in the synthesis of many pharmaceuticals.


Materials:

- **1-Boc-1-methylhydrazine**
- Carboxylic acid

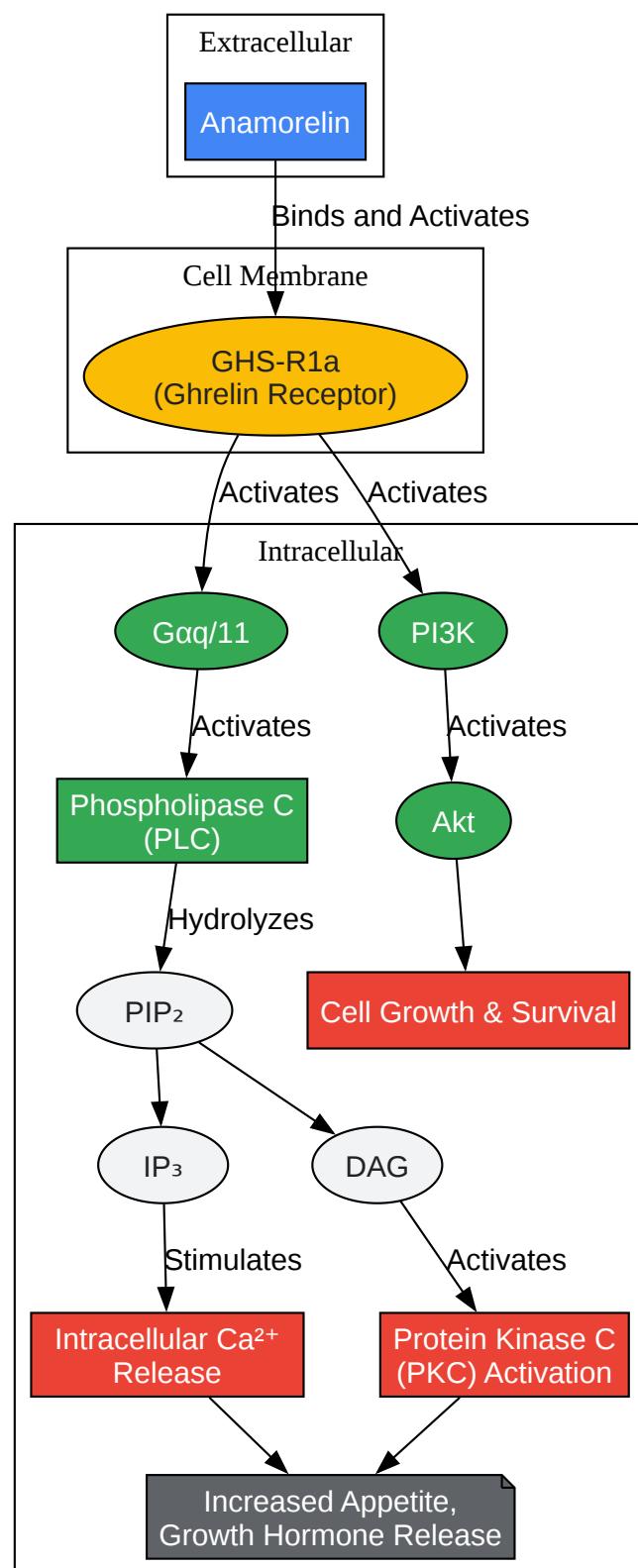
- Coupling agent (e.g., EDC/NHS, HATU, or PNT)
- Anhydrous aprotic solvent (e.g., DMF, DCM)
- Base (e.g., DIPEA, NMM)

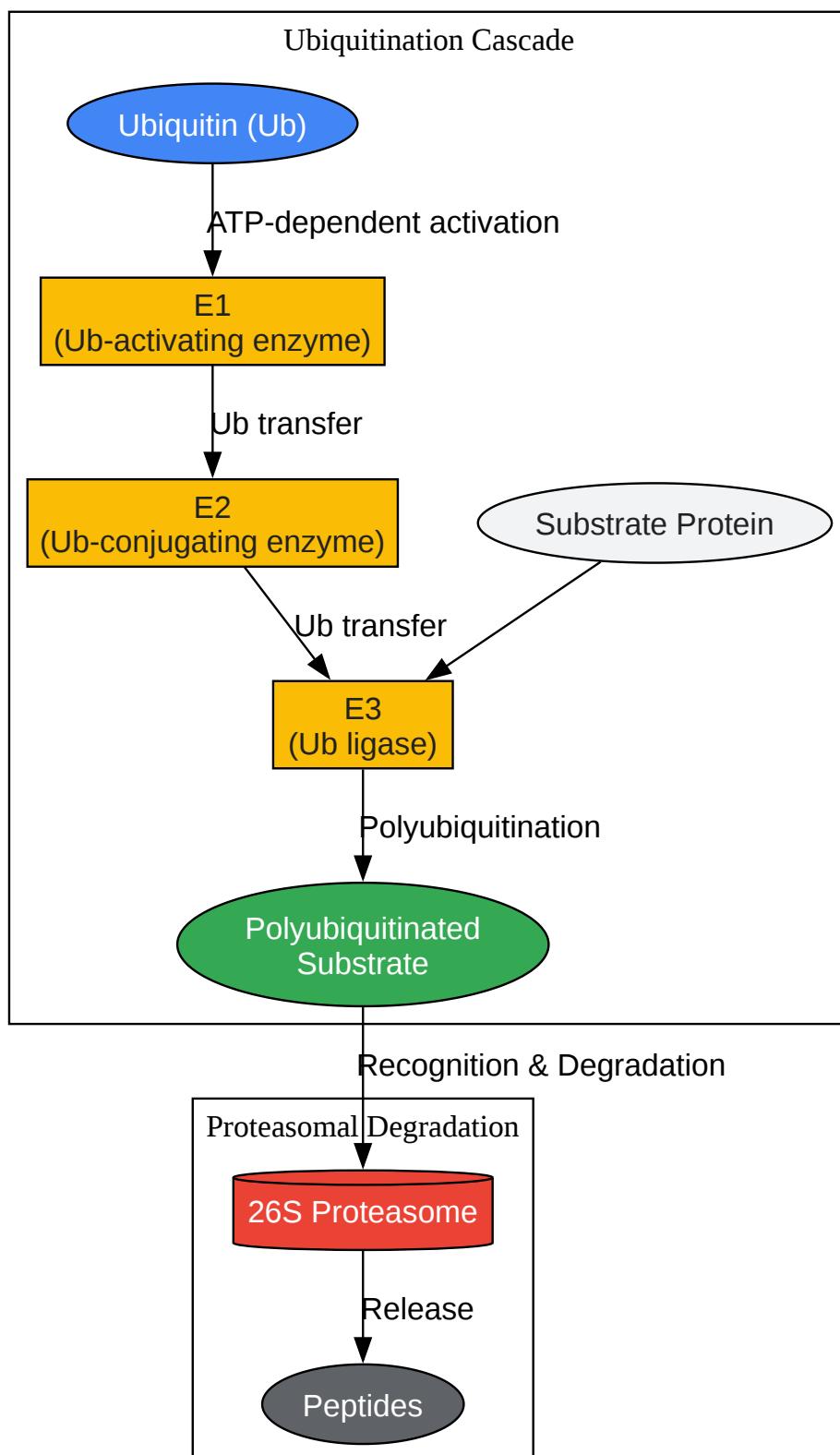
Procedure:

- Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and the coupling agent (1.1-1.2 equivalents) in the anhydrous solvent.
- If using a uronium/aminium or phosphonium salt-based coupling agent, add a non-nucleophilic base (2 equivalents).
- Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid.
- Add **1-Boc-1-methylhydrazine** (1-1.2 equivalents) to the activated carboxylic acid solution.
- Continue stirring at room temperature, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 5% HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for amide coupling.


Role in Drug Development: The Case of Anamorelin


A prominent example showcasing the utility of **1-Boc-1-methylhydrazine** is its use as a key intermediate in the synthesis of anamorelin. Anamorelin is a ghrelin receptor agonist that has been investigated for the treatment of cancer-associated cachexia.

Anamorelin and the Ghrelin Receptor Signaling Pathway

Anamorelin mimics the action of the endogenous hormone ghrelin by binding to and activating the growth hormone secretagogue receptor (GHS-R1a), a G-protein coupled receptor (GPCR).

This activation triggers a cascade of intracellular signaling events, primarily through the G_{αq/11} pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological effects of anamorelin, including increased appetite and the release of growth hormone. The PI3K/Akt pathway is also implicated in the downstream signaling of the ghrelin receptor, contributing to cellular growth and survival.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Boc-1-methylhydrazine | 21075-83-2 | FB33767 | Biosynth [biosynth.com]
- 3. 1-Boc-1-メチルヒドラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tert-Butyl 2-methylcarbazate | 21075-83-2 [chemicalbook.com]
- 5. 21075-83-2 Cas No. | 1-Boc-1-methylhydrazine | Apollo [store.apolloscientific.co.uk]
- 6. chembk.com [chembk.com]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [1-Boc-1-Methylhydrazine: A Versatile Building Block for Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125352#1-boc-1-methylhydrazine-as-a-versatile-chemical-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com